2-(2-Ethylphenoxy)acetic acid
Overview
Description
2-(2-Ethylphenoxy)acetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an ethyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2-(2-Ethylphenoxy)acetic acid is a type of phenoxyacetic acid . Phenoxyacetic acids are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of this compound are likely to be the same as those of auxin hormones, which play a crucial role in plant growth and development .
Mode of Action
Given its structural similarity to other phenoxyacetic acids, it can be inferred that it acts by mimicking the auxin growth hormone . When these compounds are absorbed by plants, they induce rapid, uncontrolled growth, often leading to the death of the plant .
Biochemical Pathways
It’s known that auxin hormones, which phenoxyacetic acids mimic, are involved in various biochemical pathways related to plant growth and development . These include cell division, cell elongation, differentiation, and apoptosis .
Pharmacokinetics
It’s known that phenoxyacetic acids are generally well-absorbed and distributed throughout the plant body .
Result of Action
The result of the action of this compound is likely to be similar to that of other phenoxyacetic acids. These compounds induce rapid, uncontrolled growth in plants, often leading to the death of the plant . This is due to the disruption of normal plant growth and development processes.
Biochemical Analysis
Biochemical Properties
It is known that phenoxyacetic acids can be used as raw materials for synthetic pesticides
Cellular Effects
It is known that acetic acid, a related compound, can induce stress and cell death in yeast
Molecular Mechanism
It is known that acetic acid can induce stress and cell death in yeast
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-(2-Ethylphenoxy)acetic acid involves the reaction of 2-chlorophenylacetic acid with 2-ethylphenol under alkaline conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(2-Ethylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to plant growth regulators and herbicides.
Medicine: Research on its potential therapeutic effects and pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: The parent compound without the ethyl substitution.
2-(2-Methylphenoxy)acetic acid: Similar structure with a methyl group instead of an ethyl group.
2-(2-Chlorophenoxy)acetic acid: Contains a chlorine atom at the ortho position.
Uniqueness
2-(2-Ethylphenoxy)acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(2-ethylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-8-5-3-4-6-9(8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUOSYHQYABQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324906 | |
Record name | (2-Ethylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-03-4 | |
Record name | 1798-03-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Ethylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-ethylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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